- Enzymatically-stable oxetane-based dipeptide hydrogelsChemical Communications (Cambridge, 2018, 54(14), 1793-1796,
Cas no 922500-95-6 (3-(Nitromethylene)oxetane)

3-(Nitromethylene)oxetane structure
商品名:3-(Nitromethylene)oxetane
3-(Nitromethylene)oxetane 化学的及び物理的性質
名前と識別子
-
- 3-(Nitromethylene)oxetane
- 3-nitromethyleneoxetane
- Oxetane, 3-(nitromethylene)-
- 3-(nitromethylidene)oxetane
- 3-nitromethylene-oxetane
- 3-nitromethylenoxetane
- YYPAYWPSPJDUBG-UHFFFAOYSA-N
- HT858
- 5579AC
- PB22637
- FCH1157115
- OR309113
- SY226781
- AX8226834
- AM20020055
- ST24041638
- H112256
- 3-(Nitromethylene)oxetane (ACI)
- SCHEMBL265642
- MFCD12547195
- CS-12848
- EN300-200097
- AKOS015907312
- 922500-95-6
- A1-11802
- A900519
- J-510917
- FT-0684535
- DTXSID60693533
- DB-003426
-
- MDL: MFCD12547195
- インチ: 1S/C4H5NO3/c6-5(7)1-4-2-8-3-4/h1H,2-3H2
- InChIKey: YYPAYWPSPJDUBG-UHFFFAOYSA-N
- ほほえんだ: O1C/C(=C/[N+](=O)[O-])/C1
計算された属性
- せいみつぶんしりょう: 115.026943022g/mol
- どういたいしつりょう: 115.026943022g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55
- 疎水性パラメータ計算基準値(XlogP): -0.6
じっけんとくせい
- 密度みつど: 1.524
- ゆうかいてん: 41-43℃
3-(Nitromethylene)oxetane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM109072-5g |
3-(nitromethylidene)oxetane |
922500-95-6 | 95% | 5g |
$*** | 2023-05-29 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY226781-5g |
5-Bromo-1H-pyrrole-3-carbaldehyde |
922500-95-6 | ≥95% | 5g |
¥9900.0 | 2023-09-15 | |
Chemenu | CM109072-100mg |
3-(nitromethylidene)oxetane |
922500-95-6 | 95% | 100mg |
$*** | 2023-05-29 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y14845-1g |
3-(Nitromethylene)oxetane |
922500-95-6 | 95% | 1g |
¥3979.0 | 2024-07-18 | |
eNovation Chemicals LLC | D696868-0.1g |
3-(Nitromethylene)oxetane |
922500-95-6 | 95% | 0.1g |
$210 | 2024-07-20 | |
eNovation Chemicals LLC | D696868-0.25g |
3-(Nitromethylene)oxetane |
922500-95-6 | 95% | 0.25g |
$180 | 2024-07-20 | |
Enamine | EN300-200097-0.05g |
3-(nitromethylidene)oxetane |
922500-95-6 | 95% | 0.05g |
$91.0 | 2023-09-16 | |
Enamine | EN300-200097-0.5g |
3-(nitromethylidene)oxetane |
922500-95-6 | 95% | 0.5g |
$363.0 | 2023-09-16 | |
Enamine | EN300-200097-0.25g |
3-(nitromethylidene)oxetane |
922500-95-6 | 95% | 0.25g |
$194.0 | 2023-09-16 | |
eNovation Chemicals LLC | D696868-5g |
3-(Nitromethylene)oxetane |
922500-95-6 | 95% | 5g |
$1595 | 2024-07-20 |
3-(Nitromethylene)oxetane 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Triethylamine ; 1 h, rt
1.2 Solvents: Dichloromethane ; rt → -78 °C
1.3 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; -78 °C; 1.5 h, -78 °C
1.2 Solvents: Dichloromethane ; rt → -78 °C
1.3 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; -78 °C; 1.5 h, -78 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt
リファレンス
- Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug DiscoveryEuropean Journal of Organic Chemistry, 2017, 2017(31), 4530-4542,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane
リファレンス
- Oxetanes in Drug Discovery2008, , ,,
ごうせいかいろ 4
はんのうじょうけん
リファレンス
- Preparation and macrocyclization of peptidomimetics, World Intellectual Property Organization, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Triethylamine ; 60 min, rt
1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; -78 °C; 90 min, -78 °C
1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; -78 °C; 90 min, -78 °C
リファレンス
- Synthesis of Oxetane- and Azetidine-Containing Spirocycles Related to the 2,5-Diketopiperazine FrameworkSynlett, 2016, 27(1), 169-172,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Triethylamine , Methanesulfonyl chloride
1.2 Reagents: Triethylamine , Methanesulfonyl chloride
リファレンス
- 3-Oxetanonee-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-6,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Triethylamine ; 1 h, rt
1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; -78 °C; 1.5 h, -78 °C
1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; -78 °C; 1.5 h, -78 °C
リファレンス
- Solid-phase synthesis of oxetane modified peptidesOrganic Letters, 2017, 19(12), 3303-3306,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Triethylamine ; 30 min, rt
1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 10 min, -78 °C; 40 min, -78 °C
1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 10 min, -78 °C; 40 min, -78 °C
リファレンス
- Synthesis and structure of oxetane containing tripeptide motifsChemical Communications (Cambridge, 2014, 50(63), 8797-8800,
ごうせいかいろ 9
はんのうじょうけん
1.1 Catalysts: Triethylamine
1.2 Reagents: Triethylamine , Methanesulfonyl chloride
1.2 Reagents: Triethylamine , Methanesulfonyl chloride
リファレンス
- Oxetanes in Drug Discovery: Structural and Synthetic InsightsJournal of Medicinal Chemistry, 2010, 53(8), 3227-3246,
ごうせいかいろ 10
はんのうじょうけん
1.1 Catalysts: Triethylamine Solvents: Nitromethane ; 20 min, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; -78 °C
1.3 Reagents: Methanesulfonyl chloride ; 10 min, -78 °C; 20 min, -78 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; -78 °C
1.3 Reagents: Methanesulfonyl chloride ; 10 min, -78 °C; 20 min, -78 °C
リファレンス
- Oxetanes as promising modules in drug discoveryAngewandte Chemie, 2006, 45(46), 7736-7739,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 3 h, -78 °C; 2 h, -78 °C; -78 °C → rt; 12 h, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
リファレンス
- Preparation of 3-(aminomethyl)oxetane and its organic acid salts, China, , ,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 1 h, 0 °C
1.2 Reagents: Potassium bicarbonate Solvents: Water
1.2 Reagents: Potassium bicarbonate Solvents: Water
リファレンス
- (Hetero)arylamino-cyclohexyl-sulfonyl derivatives as CCR6 inhibitors and their preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C → -78 °C; 1 h, -78 °C
リファレンス
- Dibenzothiazepinone derivatives as hepatitis B core protein allosteric modulators and their preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 4 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Preparation of indolin-1-one derivatives as Cbl-b inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Triethylamine ; 30 min, rt
1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane
1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane
リファレンス
- Process Development of the BACE Inhibitors BI 1147560 BS and BI 1181181 MZOrganic Process Research & Development, 2022, 26(12), 3345-3372,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 30 min, -78 °C; 1 h, -78 °C
リファレンス
- Preparation of indolylalkylamide derivatives for use as positive allosteric modulators of nicotinic acetylcholine receptor, World Intellectual Property Organization, , ,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Triethylamine ; 30 min, rt
1.2 Solvents: Dichloromethane ; rt → -78 °C
1.3 Reagents: Triethylamine , Methanesulfonyl chloride ; 10 min, -78 °C; 40 min, -78 °C; -78 °C → rt
1.2 Solvents: Dichloromethane ; rt → -78 °C
1.3 Reagents: Triethylamine , Methanesulfonyl chloride ; 10 min, -78 °C; 40 min, -78 °C; -78 °C → rt
リファレンス
- Broad spectrum anti-cancer compounds for treatment of cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Triethylamine ; 0 °C; 1 h, rt
1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; -78 °C; 1.5 h, -78 °C
1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; -78 °C; 1.5 h, -78 °C
リファレンス
- Development of oxetane modified building blocks for peptide synthesisOrganic & Biomolecular Chemistry, 2020, 18(28), 5400-5405,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium bicarbonate Solvents: Water
1.2 Reagents: Potassium bicarbonate Solvents: Water
リファレンス
- Method for synthesis of conjugated nitrovinyl-substituted derivatives adopting diethylaminosulfur trifluoride (DAST) reagent as elimination agent, China, , ,
3-(Nitromethylene)oxetane Raw materials
3-(Nitromethylene)oxetane Preparation Products
3-(Nitromethylene)oxetane 関連文献
-
Nicola H. Powell,Guy J. Clarkson,Rebecca Notman,Piotr Raubo,Nathaniel G. Martin,Michael Shipman Chem. Commun. 2014 50 8797
-
Max Born,Thomas C. Fessard,Lucas G?ttemann,Konstantin Karaghiosoff,Jakob Plank,Thomas M. Klap?tke Mater. Adv. 2022 3 3479
-
Stefan Roesner,George J. Saunders,Ina Wilkening,Eleanor Jayawant,Joanna?V. Geden,Paul Kerby,Ann M. Dixon,Rebecca Notman,Michael Shipman Chem. Sci. 2019 10 2465
-
Stefan Roesner,Jonathan D. Beadle,Leo K. B. Tam,Ina Wilkening,Guy J. Clarkson,Piotr Raubo,Michael Shipman Org. Biomol. Chem. 2020 18 5400
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推奨される供給者
Amadis Chemical Company Limited
(CAS:922500-95-6)3-(Nitromethylene)oxetane

清らかである:99%/99%/99%/99%/99%/99%
はかる:1g/5g/500mg/250mg/100mg/50mg
価格 ($):546.0/2183.0/436.0/327.0/217.0/163.0